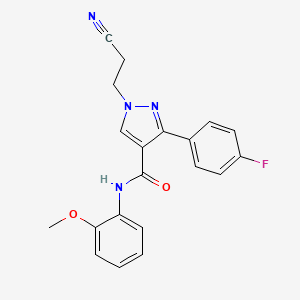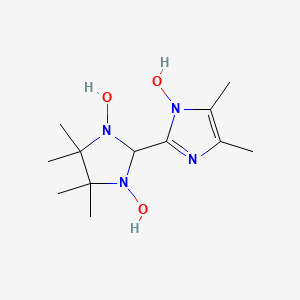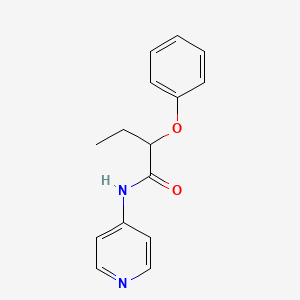![molecular formula C15H19FN2O5S B5180918 N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine](/img/structure/B5180918.png)
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine, also known as FMPB, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. FMPB is a derivative of benzenesulfonamide and has been synthesized through various methods.
作用機序
The mechanism of action of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many cancer cells. N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has been shown to have various biochemical and physiological effects, including the inhibition of CA IX activity, induction of apoptosis, and cell cycle arrest. N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has also been shown to have anti-inflammatory properties and to reduce the production of reactive oxygen species (ROS) in cells.
実験室実験の利点と制限
One of the major advantages of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine is its potential as a fluorescent probe for imaging of biological systems. N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has also been shown to have potential anti-cancer properties, making it a promising therapeutic agent for the treatment of various diseases. However, limitations of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
Future research on N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine should focus on further understanding its mechanism of action and potential therapeutic applications. Studies should also investigate the potential toxicity of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine and its effects on normal cells. Additionally, further research is needed to optimize the synthesis method of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine and to develop new derivatives with improved properties.
合成法
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine can be synthesized through various methods, including the reaction of 4-fluoro-3-nitrobenzoic acid with piperidine, followed by reduction of the nitro group with iron powder in ethanol. The resulting compound is then treated with sodium sulfite to yield N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine. Other methods of synthesis include the reaction of 4-fluoro-3-nitrobenzoic acid with piperidine and then treating the resulting compound with sodium sulfite and sodium borohydride.
科学的研究の応用
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology. One of the most promising applications of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine is its use as a fluorescent probe for imaging of biological systems. N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine has also been studied for its potential anti-cancer properties and as a potential therapeutic agent for the treatment of various diseases.
特性
IUPAC Name |
3-[(4-fluoro-3-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5S/c16-12-5-4-11(15(21)17-7-6-14(19)20)10-13(12)24(22,23)18-8-2-1-3-9-18/h4-5,10H,1-3,6-9H2,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNERVVZPMVWEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dicyclohexyl-5-{[(4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180850.png)
![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5180860.png)
![ethyl 4-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}amino)benzoate](/img/structure/B5180868.png)
![N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5180872.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180892.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B5180895.png)

![1-(4-methylphenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180911.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(5-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B5180912.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5180913.png)
methanone](/img/structure/B5180925.png)
![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5180931.png)
